2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 5-methoxyphenylboronic acid followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylpropanoic acid derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-(2-Methoxyphenyl)-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2-methoxyphenylboronic acid
- 2-Bromo-5-methylbenzoic acid
Uniqueness
2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-6-7(15-3)4-5-9(8)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
OZEKUZRJIBXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)Br)C(=O)O |
Origin of Product |
United States |
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